N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline Derivative: Starting with 1-methylindoline, a hydroxylation reaction is performed to introduce the hydroxyethyl group at the 2-position. This can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Isoxazole Ring Formation: The isoxazole ring is synthesized separately, often starting from a suitable nitrile and an aldehyde under basic conditions to form the 5-methylisoxazole.
Coupling Reaction: The final step involves coupling the hydroxyethylindoline derivative with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors may be used, allowing precise control over reaction conditions and minimizing side reactions.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)urea: Contains a urea group instead of an oxalamide.
Uniqueness
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical properties such as increased stability and specific reactivity patterns compared to its analogs.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-10-7-15(20-25-10)19-17(24)16(23)18-9-14(22)12-3-4-13-11(8-12)5-6-21(13)2/h3-4,7-8,14,22H,5-6,9H2,1-2H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNMLXTDJNWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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